molecular formula C14H11ClO3 B8159179 2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid

2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8159179
M. Wt: 262.69 g/mol
InChI Key: OQJIPZFJUXNTPX-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C14H11ClO3 It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 2-position, a methoxy group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloro-5-methoxybenzoic acid.

    Coupling Reaction: The 2-chloro-5-methoxybenzoic acid undergoes a Suzuki coupling reaction with a suitable boronic acid derivative of biphenyl. This reaction is typically catalyzed by palladium and requires a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of 2-Chloro-5-methoxy-[1,1’-biphenyl]-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions to maximize yield and purity while minimizing costs and waste.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carboxylic acid can be reduced to an alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted biphenyl derivatives.

    Oxidation Products: Hydroxylated biphenyl derivatives.

    Reduction Products: Alcohol derivatives of biphenyl.

    Esterification Products: Ester derivatives of biphenyl.

Scientific Research Applications

2-Chloro-5-methoxy-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of new materials with specific electronic or optical properties.

    Pharmaceuticals: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

    Chemical Biology: Used in studies to understand the interactions of biphenyl derivatives with biological systems.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: It may modulate signaling pathways, alter gene expression, or inhibit specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxybenzoic acid: Similar structure but lacks the biphenyl moiety.

    4-Chloro-3-methoxybenzoic acid: Another isomer with different substitution pattern.

    2-Chloro-4-methoxybenzoic acid: Similar but with different positions of the methoxy and chlorine groups.

Uniqueness

2-Chloro-5-methoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

5-chloro-2-methoxy-4-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-8-10(9-5-3-2-4-6-9)12(15)7-11(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJIPZFJUXNTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=CC=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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